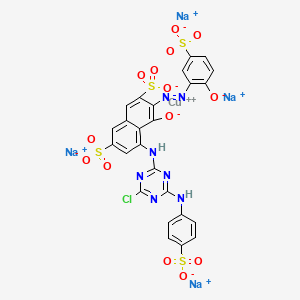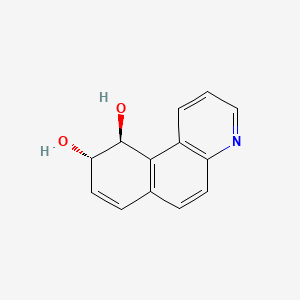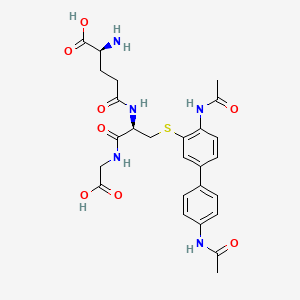
Cuprate(4-), (5-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-sulfophenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(6-))-, tetrasodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cuprate(4-), (5-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-sulfophenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(6-))-, tetrasodium is a complex chemical compound known for its vibrant color and extensive use in various industrial applications. This compound is a type of azo dye, which is a class of synthetic dyes characterized by the presence of one or more azo groups (-N=N-). The compound is particularly notable for its stability and solubility in water, making it a valuable component in dyeing processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cuprate(4-), (5-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-sulfophenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(6-))-, tetrasodium involves multiple steps, including diazotization, coupling, and complexation reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component to form the azo dye. The final step involves the complexation of the azo dye with copper ions to form the cuprate complex. The reaction conditions typically require acidic or basic environments, controlled temperatures, and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where precise control over reaction conditions is maintained. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets the required specifications. The industrial production methods are designed to be efficient, cost-effective, and environmentally friendly, minimizing waste and energy consumption.
化学反应分析
Types of Reactions: Cuprate(4-), (5-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-sulfophenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(6-))-, tetrasodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can alter the chemical structure and properties of the compound, leading to the formation of different products.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions can result in the cleavage of the azo bond, producing aromatic amines.
科学研究应用
Cuprate(4-), (5-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-sulfophenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(6-))-, tetrasodium has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the behavior of azo dyes and their interactions with various substrates. In biology, it is employed in staining techniques to visualize cellular components and structures. In medicine, the compound is investigated for its potential use in diagnostic assays and therapeutic applications. In industry, it is widely used as a dye for textiles, paper, and other materials due to its excellent colorfastness and stability.
作用机制
The mechanism of action of Cuprate(4-), (5-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-sulfophenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(6-))-, tetrasodium involves the interaction of the azo dye with specific molecular targets. The compound can bind to proteins, nucleic acids, and other biomolecules, altering their structure and function. The copper ions in the complex can also participate in redox reactions, generating reactive oxygen species that can further modify cellular components. The pathways involved in these interactions are complex and depend on the specific biological context.
相似化合物的比较
Cuprate(4-), (5-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-sulfophenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(6-))-, tetrasodium can be compared with other similar compounds, such as other azo dyes and metal complexes. Similar compounds include:
- Cuprate(4-), (5-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-sulfophenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(6-))-, disodium
- Cuprate(4-), (5-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-sulfophenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(6-))-, trisodium
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties such as solubility, stability, and reactivity. These properties make it particularly suitable for certain applications where other similar compounds may not perform as effectively.
属性
| 75214-66-3 | |
分子式 |
C25H12ClCuN7Na4O14S4 |
分子量 |
953.6 g/mol |
IUPAC 名称 |
copper;tetrasodium;5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-oxido-3-[(2-oxido-5-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C25H18ClN7O14S4.Cu.4Na/c26-23-29-24(27-12-1-3-13(4-2-12)48(36,37)38)31-25(30-23)28-17-10-15(50(42,43)44)7-11-8-19(51(45,46)47)21(22(35)20(11)17)33-32-16-9-14(49(39,40)41)5-6-18(16)34;;;;;/h1-10,34-35H,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H2,27,28,29,30,31);;;;;/q;+2;4*+1/p-6 |
InChI 键 |
DZAXIZZIDRQIRV-UHFFFAOYSA-H |
规范 SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4[O-])N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride](/img/structure/B12799803.png)



